molecular formula C9H20N4O B13520284 3-(4-ethylpiperazin-1-yl)-N'-hydroxypropanimidamide

3-(4-ethylpiperazin-1-yl)-N'-hydroxypropanimidamide

Cat. No.: B13520284
M. Wt: 200.28 g/mol
InChI Key: AEJFFERIHYBOLJ-UHFFFAOYSA-N
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Description

3-(4-ethylpiperazin-1-yl)-N’-hydroxypropanimidamide is a chemical compound with a unique structure that includes a piperazine ring substituted with an ethyl group and a hydroxypropanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylpiperazin-1-yl)-N’-hydroxypropanimidamide typically involves the reaction of 4-ethylpiperazine with a suitable precursor to introduce the hydroxypropanimidamide group. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(4-ethylpiperazin-1-yl)-N’-hydroxypropanimidamide may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylpiperazin-1-yl)-N’-hydroxypropanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-ethylpiperazin-1-yl)-N’-hydroxypropanimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-ethylpiperazin-1-yl)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-ethylpiperazin-1-yl)propan-1-amine: A related compound with a similar piperazine ring structure.

    4-(4-ethylpiperazin-1-yl)aniline: Another compound with a piperazine ring substituted with an ethyl group.

Uniqueness

3-(4-ethylpiperazin-1-yl)-N’-hydroxypropanimidamide is unique due to the presence of the hydroxypropanimidamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H20N4O

Molecular Weight

200.28 g/mol

IUPAC Name

3-(4-ethylpiperazin-1-yl)-N'-hydroxypropanimidamide

InChI

InChI=1S/C9H20N4O/c1-2-12-5-7-13(8-6-12)4-3-9(10)11-14/h14H,2-8H2,1H3,(H2,10,11)

InChI Key

AEJFFERIHYBOLJ-UHFFFAOYSA-N

Isomeric SMILES

CCN1CCN(CC1)CC/C(=N/O)/N

Canonical SMILES

CCN1CCN(CC1)CCC(=NO)N

Origin of Product

United States

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